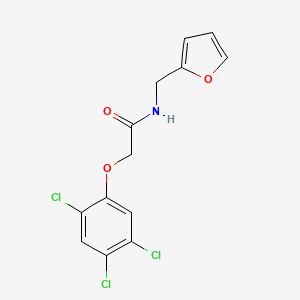
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-methyl-2-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxadiazoles and quinolinones are important heterocyclic compounds in pharmaceutical and chemical research due to their diverse biological activities and applications in drug design. The focus on synthesizing new derivatives, including those with 1,2,4-oxadiazol and quinolinol moieties, is driven by the quest for compounds with improved pharmacological profiles and unique physical and chemical properties.
Synthesis Analysis
Synthesis of oxadiazole and quinolinone derivatives often involves cyclization reactions, condensation with various reagents, and modifications of existing heterocyclic frameworks to introduce new functional groups. For instance, the synthesis of novel oxadiazole derivatives can be achieved through the cyclization of hydrazides with carbon disulfide in the presence of base or by reacting hydrazones with phosphorus oxychloride (Hassan, Abdel‐kariem, & Ali, 2017).
Molecular Structure Analysis
The molecular structure of oxadiazole and quinolinone derivatives is characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for detailed structural elucidation. These techniques confirm the presence of the oxadiazole ring, the substitution pattern on the quinolinone nucleus, and the overall molecular conformation (El-Abadelah, Al-Hiari, Khanfar, Qaisi, Abu Shuheil, & Boese, 2006).
Chemical Reactions and Properties
Chemical properties of oxadiazole and quinolinone derivatives include their reactivity towards nucleophiles, electrophiles, and various reagents used in organic synthesis. These compounds participate in reactions that lead to the formation of new heterocyclic systems, demonstrate potential as intermediates in synthetic pathways, and show varied biological activities (Wagle, Adhikari, & Kumari, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. The introduction of different substituents on the oxadiazole and quinolinone rings affects these properties and can be tailored to improve the compound’s pharmacokinetic profiles (Kethireddy, Kotakommula, Eppakayala, & Mariganti, 2017).
Chemical Properties Analysis
The chemical stability, reactivity, and potential interactions of oxadiazole and quinolinone derivatives are critical for their application in medicinal chemistry. Their ability to form hydrogen bonds, interact with biological targets, and undergo metabolic transformations are key factors in their biological efficacy and safety profile (Vandurm, Cauvin, Guiguen, Georges, Le Van, Martinelli, Cardona, Mbemba, Mouscadet, Hevesi, Van Lint, & Wouters, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-3-12-16-13(17-19-12)10-7-9-6-8(2)4-5-11(9)15-14(10)18/h4-7H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTXWQBVKGRTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC3=C(C=CC(=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)
![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)

![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)




![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)

![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)
methanone](/img/structure/B5879711.png)